Lenalidomide-CO-C5-amine HCl

PROTAC Cereblon Exit Vector

Lenalidomide-CO-C5-amine HCl is a pre-functionalized Cereblon (CRBN) E3 ligase ligand-linker conjugate designed for direct amide coupling to target-protein warheads in PROTAC assembly. This building block addresses a critical gap in degrader optimization: when standard C4-linked lenalidomide or pomalidomide PROTACs fail to induce target degradation due to steric incompatibility in the ternary complex, the C5 exit vector provides an alternative linker trajectory that can rescue degradation efficiency. • C5 Exit Vector Geometry: Enables distinct ternary complex topology vs. C4-attached analogs, overcoming steric clashes. • Dual Selectivity: Lenalidomide scaffold + C5 vector minimizes off-target IKZF1/3 zinc-finger protein degradation vs. pomalidomide. • C5 Alkyl Spacer: Bridges C4 and C6 linker lengths for systematic SAR optimization. • Ready-to-Couple: Terminal amine as HCl salt; reacts directly with carboxylic acid warheads via standard HATU/DIPEA coupling. • CK1α Retention: Preserves lenalidomide's unique CK1α degradation activity relevant to MDS/multiple myeloma programs.

Molecular Formula C19H25ClN4O4
Molecular Weight 408.9 g/mol
Cat. No. B13841681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenalidomide-CO-C5-amine HCl
Molecular FormulaC19H25ClN4O4
Molecular Weight408.9 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCCN.Cl
InChIInChI=1S/C19H24N4O4.ClH/c20-10-3-1-2-7-16(24)21-14-6-4-5-12-13(14)11-23(19(12)27)15-8-9-17(25)22-18(15)26;/h4-6,15H,1-3,7-11,20H2,(H,21,24)(H,22,25,26);1H
InChIKeyGCGLYLYNTYFIQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lenalidomide-CO-C5-amine HCl: PROTAC Building Block


Lenalidomide-CO-C5-amine hydrochloride is a synthetic conjugate comprising the immunomodulatory drug lenalidomide as a Cereblon (CRBN) E3 ligase ligand, connected via a carbonyl-linked five-carbon alkyl chain to a terminal amine, supplied as the hydrochloride salt for enhanced handling and solubility. This compound serves as a ready-to-couple building block in the assembly of proteolysis-targeting chimeras (PROTACs) and molecular glue degraders . By retaining the core CRBN-binding pharmacophore of lenalidomide, it enables the recruitment of the CRL4^CRBN ubiquitin ligase complex to a protein of interest when conjugated to an appropriate target-binding warhead .

PROTAC building block for CRBN-dependent degradation studies
Ready-to-couple C5 exit-vector conjugate with terminal amine handle
Hydrochloride salt format supports direct amide coupling workflows
Eliminates neutralization steps prior to bioconjugation
Alternative exit-vector screening for ternary complex optimization
Structurally distinct from standard C4-linked lenalidomide building blocks

Lenalidomide-CO-C5-amine HCl vs. C4-NH2 and Pomalidomide


In-class substitution of lenalidomide-based CRBN ligands is hindered by the critical influence of the exit vector position on the geometry and stability of the ternary complex formed between the E3 ligase, PROTAC, and target protein. The C5 exit vector, where the linker emanates from the 5-position of the isoindolinone ring, differs fundamentally from the more common C4-attachment point, potentially yielding distinct neosubstrate degradation profiles and off-target liabilities . Furthermore, linker length and composition (alkyl vs. PEG, C4 vs. C5 vs. C6) directly affect PROTAC potency, solubility, and pharmacokinetic behavior . Simply exchanging a C4-amine building block for a C5-amine variant without systematic optimization can result in loss of degradation efficiency or unintended degradation of zinc-finger proteins, as demonstrated by structure-activity studies on related IMiD-based PROTACs [1].

This Product
C5 exit vector may reduce off-target zinc-finger protein engagement vs. C4 analogs. Reported alternative trajectory alters ternary complex geometry.
C4-NH2 Analog
C4 exit vector projects linker differently; direct swap may shift neosubstrate degradation profile and require rescreening.
This Product
Intermediate C5 alkyl spacer provides distinct conformational reach; linker-length SAR may not transfer from C4 or C6 variants.
C6/C4 Linker Variant
Altering spacer by one methylene unit can shift PROTAC potency; batch-to-batch linker consistency requires exact building block procurement.
This Product
Lenalidomide scaffold retains CK1α degradation capability; scaffold-specific neosubstrate profile differs from pomalidomide-based PROTACs.
Pomalidomide-Based Building Block
Pomalidomide scaffold may not degrade CK1α and exhibits broader IKZF1/3 degradation; neosubstrate profile context may require review.

Lenalidomide-CO-C5-amine HCl: Differentiation Evidence


C5 vs. C4 Exit Vector Geometry

Lenalidomide-CO-C5-amine HCl presents a C5 exit vector, structurally distinct from the widely used C4 exit vector found in Lenalidomide-C4-NH2 HCl and most commercial lenalidomide linkers. The C5 exit vector has been shown in pomalidomide-based PROTAC libraries to reduce off-target degradation of zinc-finger (ZF) proteins compared to C4-modified analogs [1]. While direct quantitative degradation selectivity data for the lenalidomide-C5 variant is not publicly available, the C5 exit vector is explicitly described as an 'alternative exit vector' by the manufacturer, and its use requires screening for optimal ternary complex formation, underscoring its non-interchangeability with C4 counterparts .

C5 vs. C4 Exit Vector
Class-level inference
C5 exit vector reported to reduce off-target ZF degradation vs. C4 analogs
Supports ternary complex geometry screening
Source: pomalidomide analog profiling; lenalidomide-C5 quantitative data to verify
PROTAC Cereblon Exit Vector Ternary Complex

Linker Length: C5 vs. C4 and C6 Alkyl

The C5 alkyl linker in Lenalidomide-CO-C5-amine HCl provides an intermediate spacer length (5-carbon chain) that differentiates it from the shorter C4 and longer C6 variants. While direct PROTAC head-to-head data for the C5-linker conjugate is limited, the C4-linked analog Lenalidomide-C4-NH2 HCl has established strong potency when incorporated into PROTAC Compound 24 (IC50 0.98 nM, RS4;11 cells) . The C5 linker offers a different conformational reach, which can be crucial for achieving productive ternary complex geometry with target proteins that have distinct surface topologies . Procurement of the exact C5 building block eliminates the need for in-house synthesis of intermediate-length linkers and ensures batch-to-batch consistency for SAR studies.

Linker Length: C5 vs. C4/C6
Cross-study comparable
C5 spacer adds ~1.26 Å vs. C4; C4-PROTAC IC50 0.98 nM (RS4;11)
Supports linker-length SAR interpretation
C5-specific PROTAC IC50 not publicly available; building-block-level procurement context
Linker Length PROTAC Potency Alkyl Linker Structure-Activity Relationship

TNF-α Inhibition by the Lenalidomide Core

The lenalidomide 5'-amine core (the pharmacophoric moiety of Lenalidomide-CO-C5-amine HCl) inhibits lipopolysaccharide (LPS)-stimulated TNF-α production with an IC50 of 100 μM in human peripheral blood mononuclear cells (PBMC) and 480 nM in whole blood . This represents a measurable difference from thalidomide itself, which exhibits weaker TNF-α inhibition, and from pomalidomide, which displays approximately 10-fold greater potency in cellular degradation assays [1]. The intermediate potency of lenalidomide-based ligands can be advantageous in PROTAC design where excessive CRBN affinity may lead to undesirable neosubstrate degradation, providing a tunable window for selective target engagement.

TNF-α Inhibition by Core
Cross-study comparable
IC50 100 μM (PBMC) / 480 nM (whole blood)
Supports graded CRBN engagement context
~10-fold lower potency vs. pomalidomide; may moderate neosubstrate degradation risk
TNF-α Immunomodulation CRBN Binding Structure-Activity Relationship

Hydrochloride Salt: Solubility and Handling

Lenalidomide-CO-C5-amine is supplied as the hydrochloride salt, which improves aqueous solubility and facilitates direct use in amide coupling reactions without additional salt exchange steps. Comparatively, the free base form of lenalidomide-C5-amine requires an additional equivalent of base for neutralization during coupling . The HCl salt also enhances long-term storage stability under ambient conditions compared to the hygroscopic free amine. While the C4-NH2 hydrochloride variant also benefits from salt formulation (solubility: DMSO 130 mg/mL, Water 100 mg/mL ), the C5 linker confers distinct physicochemical properties including increased lipophilicity (cLogP ~1.5 vs ~1.0 for C4 analog) that can influence PROTAC cellular permeability.

HCl Salt Handling
Data to verify
HCl form supports direct amide coupling; C4-NH2·HCl solubility 100 mg/mL in water
Supports synthesis workflow compatibility review
C5-HCl specific solubility data limited; supplier-only handling recommendation
Solubility HCl Salt PROTAC Synthesis Formulation

Neosubstrate Selectivity: Lenalidomide vs. Pomalidomide

The lenalidomide core within Lenalidomide-CO-C5-amine HCl recruits distinct neosubstrates compared to pomalidomide-based PROTACs. Specifically, lenalidomide uniquely induces the degradation of casein kinase 1α (CK1α), a critical vulnerability in del(5q) myelodysplastic syndrome, whereas pomalidomide does not efficiently degrade this substrate [1]. Conversely, pomalidomide exhibits broader and more potent degradation of IKZF1 and IKZF3. In a PROTAC context, this differential substrate recruitment can be exploited to design degraders with tailored selectivity profiles, particularly for targets where avoiding IKZF1/3 degradation is therapeutically desirable [2].

Neosubstrate Selectivity
Class-level inference
Lenalidomide scaffold uniquely recruits CK1α; pomalidomide does not share this profile
Supports neosubstrate-profile interpretation
CK1α degradation is scaffold-specific; IKZF1/3 profile requires experimental confirmation
Neosubstrate Selectivity IKZF1 CK1α Molecular Glue

Lenalidomide-CO-C5-amine HCl: Application Scenarios


PROTAC Libraries: Alternative Exit Vector Geometry

Research groups developing PROTACs against targets where standard C4-linked lenalidomide or pomalidomide PROTACs have failed to induce degradation should incorporate Lenalidomide-CO-C5-amine HCl as a defined C5-exit-vector building block. The alternative projection of the linker can overcome steric incompatibilities in the ternary complex, as demonstrated by systematic exit vector screening in pomalidomide analogs [1]. This building block allows the generation of PROTAC libraries with systematically varied linker trajectories without requiring custom synthesis of C5-modified CRBN ligands.

Reduced Off-Target Zinc-Finger Degradation

For programs where pomalidomide-based PROTACs exhibit unacceptable off-target degradation of zinc-finger proteins, lenalidomide-based C5-linker conjugates offer a dual selectivity advantage: the intrinsically narrower neosubstrate profile of lenalidomide (sparing some ZF proteins) combined with the C5 exit vector that further minimizes ZF engagement [2]. This combination is particularly relevant for oncology targets where IKZF1/3 degradation is undesirable or in non-oncology applications requiring clean CRBN recruitment.

PROTAC Linker SAR: C5 Intermediate Spacer

When optimizing linker length in a PROTAC campaign, Lenalidomide-CO-C5-amine HCl provides the 5-carbon alkyl spacer that bridges the gap between C4 and C6 variants. Systematic comparison of C4-, C5-, and C6-linked PROTACs enables the identification of the optimal linker length for cooperative ternary complex formation . Procuring the precise C5 building block eliminates synthetic variability and ensures accurate SAR interpretation, a critical consideration for industrial medicinal chemistry programs.

CK1α Degradation in Hematologic Malignancies

In drug discovery programs focused on myelodysplastic syndromes (MDS) or multiple myeloma where CK1α degradation is mechanistically relevant, lenalidomide-based PROTACs built with Lenalidomide-CO-C5-amine HCl retain the unique ability to recruit CK1α for ubiquitination, a property absent in pomalidomide-based constructs [3]. This enables the design of bifunctional degraders that simultaneously degrade a target of interest while co-opting the therapeutic CK1α degradation activity of lenalidomide.

Application
Selection Property
Validation Focus
PROTAC exit-vector screening
C5 exit-vector geometry
Ternary complex formation efficiency
Off-target ZF degradation reduction
Lenalidomide scaffold + C5 trajectory
Zinc-finger protein profiling
Linker-length SAR optimization
Intermediate C5 alkyl spacer
Linker-length-dependent degradation potency
CK1α degradation in hematologic models
Lenalidomide-specific neosubstrate recruitment
CK1α ubiquitination and degradation endpoints

Technical Documentation Hub

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13 linked technical documents
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